2-[4-(Diethylamino)phenyl]-2-pentanol
Description
2-[4-(Diethylamino)phenyl]-2-pentanol is a tertiary alcohol featuring a pentanol backbone substituted at the second carbon with a 4-(diethylamino)phenyl group. Its molecular formula is C₁₅H₂₅NO, combining a hydrophobic alkyl chain with an electron-rich aromatic amine moiety.
The compound’s applications are likely tied to its amine and alcohol functionalities, which may enable use in pharmaceuticals (e.g., as a chiral intermediate) or materials science (e.g., as a ligand or surfactant). However, its toxicity profile and environmental behavior remain understudied compared to structurally related substances like bisphenol A (BPA) .
Properties
IUPAC Name |
2-[4-(diethylamino)phenyl]pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-12-15(4,17)13-8-10-14(11-9-13)16(6-2)7-3/h8-11,17H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGRPICXYCUPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(C=C1)N(CC)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]-2-pentanol typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent, usually diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of 2-[4-(Diethylamino)phenyl]-2-pentanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)phenyl]-2-pentanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 2-[4-(Diethylamino)phenyl]-2-pentanone.
Reduction: Formation of 2-[4-(Diethylamino)phenyl]-2-pentylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-[4-(Diethylamino)phenyl]-2-pentanol serves as a precursor in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with specific properties.
Biology
- Antimicrobial and Anticancer Properties : Research has indicated that this compound possesses potential biological activities, including antimicrobial and anticancer effects. It is being investigated for its ability to inhibit certain microbial growth and cancer cell proliferation.
- Neurotransmitter Modulation : The diethylamino group may enhance interaction with neurotransmitter systems, particularly acetylcholine receptors. This suggests potential applications in treating cognitive disorders by modulating cholinergic signaling pathways.
Medicine
- Drug Development : The compound is explored as a pharmaceutical intermediate in drug development processes. Its unique structure may confer beneficial pharmacokinetic properties that enhance drug efficacy.
- CNS Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects and anxiolytic properties, making it a candidate for further investigation in the treatment of mood disorders.
Industry
- Polymer and Dye Production : In industrial applications, 2-[4-(Diethylamino)phenyl]-2-pentanol is utilized in the production of polymers and dyes due to its reactive functional groups that facilitate polymerization processes.
Antidepressant Effects
Studies indicate that 2-[4-(Diethylamino)phenyl]-2-pentanol may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine. This suggests its potential use as an antidepressant agent.
Antinociceptive Properties
Research on similar compounds has shown pain-relieving effects in animal models. This raises the possibility that 2-[4-(Diethylamino)phenyl]-2-pentanol could also exhibit antinociceptive properties worth exploring further.
Animal Model Studies
In experimental settings involving mice, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by standardized tests such as the forced swim test. These findings suggest its potential stimulant effects alongside its antidepressant properties.
In Vitro Studies
In vitro assays have demonstrated that 2-[4-(Diethylamino)phenyl]-2-pentanol inhibits acetylcholinesterase (AChE), an enzyme critical for cholinergic signaling. This inhibition could prolong acetylcholine activity at synapses, supporting its role in cognitive enhancement therapies.
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenyl]-2-pentanol involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
2-{[4-(Diethylamino)phenyl]imino-methyl}-4,6-diiodophenol
- Structure: Features a diethylamino-phenyl group but includes an imino-methyl bridge and iodine substituents at positions 4 and 6 on the aromatic ring .
- Properties: The iodine atoms increase molecular weight (MW = 505.1 g/mol) and polarizability, enhancing UV-Vis absorption properties. In contrast, 2-[4-(Diethylamino)phenyl]-2-pentanol lacks heavy atoms, resulting in lower density and reduced photostability.
- Applications: The iodine-rich structure is suited for optoelectronic materials, whereas the target compound’s simpler structure may favor solubility in non-polar media.
Diethylaminoethanol (DEAE)
- Structure: Contains a diethylamino group attached to ethanol (C₆H₁₅NO; MW = 117.19 g/mol) .
- Properties: DEAE is a liquid (boiling point = 161°C) with a weak ammonia odor, whereas 2-[4-(Diethylamino)phenyl]-2-pentanol’s longer alkyl chain likely renders it a viscous liquid or low-melting solid. DEAE’s smaller size enhances volatility but reduces thermal stability.
- Applications : DEAE is used in gas scrubbing and corrosion inhibition, while the target compound’s bulkier structure may limit such uses but improve efficacy in surface-active applications.
Alkyl-Substituted Phenols
4-Pentylphenol
- Structure: A phenol derivative with a pentyl chain at the para position (C₁₁H₁₆O; MW = 164.24 g/mol) .
- Properties: The lack of a diethylamino group reduces polarity, making 4-pentylphenol less water-soluble than the target compound. Its hydroxyl group is more acidic (pKa ~10) compared to the tertiary alcohol in 2-[4-(Diethylamino)phenyl]-2-pentanol (pKa ~16–18).
- Applications: 4-Pentylphenol is a precursor in surfactant synthesis, whereas the target compound’s amine group could enable coordination chemistry or pH-responsive behavior.
4-Propylphenol
- Structure: Propyl-substituted phenol (C₉H₁₂O; MW = 136.19 g/mol) .
- Properties : Shorter alkyl chain reduces hydrophobicity compared to the target compound. The absence of an amine group limits its ability to participate in redox reactions or form zwitterionic structures.
Amino Alcohols with Aromatic Moieties
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
- Structure : Contains a diazenyl group and acetamide substituents, studied via DFT for electronic properties .
- Properties : The diazenyl group introduces strong π-conjugation, resulting in a lower HOMO-LUMO gap (~3.5 eV) compared to the target compound’s estimated gap (~5–6 eV). This difference suggests higher reactivity in photochemical applications.
- Applications: Potential use in dyes or sensors, contrasting with the target compound’s likely role in less specialized applications.
Biological Activity
2-[4-(Diethylamino)phenyl]-2-pentanol, often referred to as a diethylamino derivative, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H23N
- Molecular Weight : 219.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features a diethylamino group attached to a phenyl ring, which is further connected to a pentanol chain. This structure suggests lipophilicity, which may influence its interaction with biological membranes and receptors.
The biological activity of 2-[4-(Diethylamino)phenyl]-2-pentanol is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of acetylcholine receptors , potentially influencing cholinergic signaling pathways.
Biological Activities
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through the inhibition of monoamine oxidase (MAO) activity, which leads to increased levels of neurotransmitters such as serotonin and norepinephrine.
- CNS Activity : The diethylamino group may enhance the compound's ability to cross the blood-brain barrier, contributing to its central nervous system (CNS) effects. Research indicates potential anxiolytic properties .
- Antinociceptive Properties : Studies have shown that derivatives of similar structures can exhibit pain-relieving effects in rodent models, suggesting that 2-[4-(Diethylamino)phenyl]-2-pentanol may also possess antinociceptive properties .
Case Studies
- Animal Model Studies : In a study involving mice, administration of 2-[4-(Diethylamino)phenyl]-2-pentanol resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound was found to enhance locomotor activity, indicating potential stimulant effects .
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition could lead to prolonged cholinergic activity, supporting its potential use in treating cognitive disorders .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
